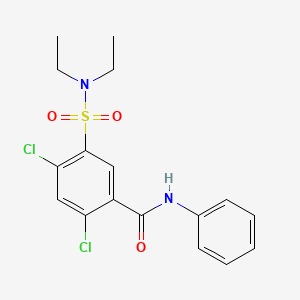
3,4-DIMETHOXY-N-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE
Overview
Description
3,4-DIMETHOXY-N-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of methoxy groups on the benzene ring, a sulfonyl group attached to a benzene ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to form the benzamide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated benzamide with 4-methylphenylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-DIMETHOXY-N-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Chemical Biology: It is used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The methoxy groups and sulfonyl group play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-DIMETHOXY-N-(4-METHYLBENZENESULFONYL)BENZAMIDE: Lacks the additional 4-methylphenyl group.
3,4-DIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the sulfonyl group.
N-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the methoxy groups.
Uniqueness
The presence of both methoxy groups and the sulfonyl group in 3,4-DIMETHOXY-N-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-methylphenyl)-N-(4-methylphenyl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-16-5-10-19(11-6-16)24(30(26,27)20-12-7-17(2)8-13-20)23(25)18-9-14-21(28-3)22(15-18)29-4/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMTFHLEDVVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B3684157.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-phenylacrylamide](/img/structure/B3684164.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B3684167.png)
![3-allyl-2-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3684177.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3684185.png)

![1-({5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chlorophenyl}sulfonyl)piperidine](/img/structure/B3684196.png)
![N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B3684199.png)



![2-(2-methoxyphenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B3684235.png)


